2,3-O-异丙叉基-L-赖克糖酸-1,4-内酯

描述

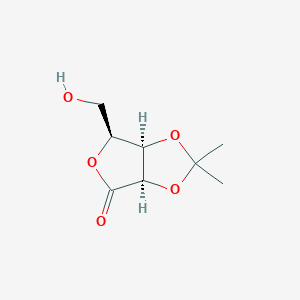

(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one, also known as (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one, is a useful research compound. Its molecular formula is C8H12O5 and its molecular weight is 188.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗肿瘤药物的合成

该化合物是合成潜在抗肿瘤药物的关键中间体 . 其结构在形成可与癌细胞相互作用的复杂分子中起着至关重要的作用,这些分子可能抑制癌细胞的生长或诱导凋亡。

抗炎药物的开发

由于其通用的化学结构,2,3-O-异丙叉基-L-赖克糖酸-1,4-内酯也被用于抗炎药物的开发 . 这些药物可以帮助减轻各种医疗状况的炎症,从而缓解症状并改善患者预后。

抗菌特性的探索

研究人员已经研究了该化合物的抗菌特性 . 它可用于开发针对多种细菌和真菌病原体有效的抗生素或防腐剂。

疾病的诊断工具

该化合物有潜力作为多种疾病的诊断工具 . 它可用于生化分析中检测与疾病状态相关的特定酶或代谢物,帮助早期诊断和治疗。

C-核苷的合成

2,3-O-异丙叉基-L-赖克糖酸-1,4-内酯用于合成C-核苷 . 这些核苷类似物在抗病毒治疗中具有应用,并作为分子生物学工具用于研究核酸代谢。

GABA类似物的生产

该化合物是制备GABA类似物的起始原料 . 这些类似物在神经科学研究中很重要,可以导致开发治疗癫痫等神经系统疾病的新疗法。

生物活性

(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one is a chemical compound with the molecular formula C8H12O5 and a molecular weight of 188.18 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the realms of anti-inflammatory and therapeutic applications. This article compiles relevant research findings and case studies to elucidate its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |

| CAS Number | 152006-17-2 |

| Molecular Formula | C8H12O5 |

| Molecular Weight | 188.18 g/mol |

| Purity | Typically ≥95% |

Anti-inflammatory Properties

Research indicates that compounds structurally similar to (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one exhibit significant anti-inflammatory properties. For instance:

- Inhibition of Prostaglandin Synthesis : Similar compounds have been shown to inhibit the synthesis of prostaglandins and leukotrienes in various biological models. This suggests potential utility in treating inflammatory conditions by modulating the arachidonic acid pathway .

The mechanisms through which (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one may exert its biological effects include:

- Cyclooxygenase Inhibition : Compounds in this class can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.

- Lipoxygenase Pathway Modulation : They may also affect lipoxygenase pathways that are critical in leukotriene synthesis .

Case Studies and Research Findings

- Topical Applications : A study on related compounds demonstrated significant efficacy when applied topically in models of skin inflammation. The results indicated a reduction in leukotriene levels and overall inflammation .

- In Vivo Studies : In vivo studies showed that these compounds could effectively reduce edema and vascular permeability associated with inflammatory responses. However, they did not significantly affect immune-based edema responses .

Synthesis and Derivatives

The synthesis of (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one involves multi-step organic reactions that include protection of hydroxyl groups and selective reduction processes. The compound serves as a precursor for various derivatives that may enhance its biological activity or alter its pharmacokinetic properties .

Potential Derivatives

| Derivative Name | Potential Activity |

|---|---|

| 5-amino-5-deoxy-2-C-hydroxymethyl-l-lyxono-1,5-lactam | Antimicrobial properties |

| 1,5-anhydro-2,3-O-isopropylidene-l-lyxofuranose | Chiral intermediates for drug synthesis |

属性

IUPAC Name |

(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHKFJCWLPPNCN-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(=O)C2O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@@H](OC(=O)[C@@H]2O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433741 | |

| Record name | 2,3-O-isopropylidene-L-lyxono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152006-17-2 | |

| Record name | 2,3-O-isopropylidene-L-lyxono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,3-O-isopropylidene-L-lyxono-1,4-lactone in carbohydrate chemistry?

A1: 2,3-O-Isopropylidene-L-lyxono-1,4-lactone serves as a valuable chiral building block in the synthesis of more complex carbohydrates. Specifically, it has been employed as a key intermediate in the first reported synthesis of aldopentono-1,4-thiolactones. [, ] These thiolactones, particularly 4-thio-D-ribono-1,4-lactone and 4-thio-L-lyxono-1,4-lactone, represent a novel class of carbohydrate derivatives. [, ]

Q2: Can you describe the synthetic route involving 2,3-O-isopropylidene-L-lyxono-1,4-lactone to obtain 4-thio-D-ribono-1,4-lactone?

A2: The synthesis begins with the protection of D-gulono-1,4-lactone to yield its 2,3-O-isopropylidene derivative. Subsequent oxidation and chemoselective reduction steps lead to the formation of 2,3-O-isopropylidene-L-lyxono-1,4-lactone. Further transformations involving tosylation, epoxide formation, and thiirane ring opening ultimately result in the desired 4-thio-D-ribono-1,4-lactone. [, ]

Q3: Beyond thiolactone synthesis, are there other applications for 2,3-O-isopropylidene-L-lyxono-1,4-lactone?

A3: Yes, this compound has proven useful in synthesizing other unique carbohydrate derivatives. For instance, it acts as a starting material in the preparation of 5-amino-5-deoxy-2-C-hydroxymethyl-2,3-O-isopropylidene-l-lyxono-1,5-lactam [] and 1,5-anhydro-2,3-O-isopropylidene-l-lyxofuranose. [] These compounds hold potential as chiral intermediates for synthesizing bioactive molecules.

Q4: Why is the use of protecting groups, such as the isopropylidene group in 2,3-O-isopropylidene-L-lyxono-1,4-lactone, important in carbohydrate chemistry?

A4: Carbohydrates possess multiple hydroxyl groups, making selective transformations challenging. Protecting groups, like the isopropylidene group, temporarily mask specific hydroxyl groups. This strategy allows chemists to perform reactions at desired sites without unwanted side reactions, enabling the synthesis of complex carbohydrate structures with high regio- and stereoselectivity. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。